4-Chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole
CAS No.:
Cat. No.: VC14660915
Molecular Formula: C4H2ClF2IN2
Molecular Weight: 278.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H2ClF2IN2 |
|---|---|
| Molecular Weight | 278.42 g/mol |
| IUPAC Name | 4-chloro-1-(difluoromethyl)-3-iodopyrazole |
| Standard InChI | InChI=1S/C4H2ClF2IN2/c5-2-1-10(4(6)7)9-3(2)8/h1,4H |
| Standard InChI Key | JBJSNBBQRAHWPQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NN1C(F)F)I)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
The molecular formula of 4-chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole is C₄H₂ClF₂IN₂, with a molecular weight of 278.35 g/mol. The pyrazole core consists of a five-membered ring with nitrogen atoms at positions 1 and 2. Substituents include:
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A difluoromethyl group (-CF₂H) at position 1 (attached to nitrogen).
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An iodine atom at position 3 (carbon).
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A chlorine atom at position 4 (carbon).
The iodine and chlorine atoms introduce electron-withdrawing effects, while the difluoromethyl group enhances lipophilicity and metabolic stability .
Spectroscopic Properties
While specific spectroscopic data for this compound are unavailable, analogous pyrazole derivatives exhibit distinct NMR and IR signatures:
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¹H NMR: Peaks corresponding to the aromatic pyrazole protons (δ 6.5–8.5 ppm) and the -CF₂H group (δ 5.5–6.0 ppm as a triplet due to fluorine coupling) .
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¹³C NMR: Resonances for the pyrazole carbons (δ 140–160 ppm) and the -CF₂H carbon (δ 110–120 ppm).
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IR: Stretching vibrations for C-F bonds (~1,100 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-chloro-1-(difluoromethyl)-3-iodo-1H-pyrazole can be achieved through multistep reactions involving pyrazole ring formation and subsequent halogenation:
Step 1: Pyrazole Ring Formation
Reacting difluoromethyl hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound under acidic conditions yields the pyrazole core. For example:
This method is adapted from protocols used to synthesize 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole .
Step 2: Halogenation
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Iodination: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) introduces iodine at position 3.
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Chlorination: Chlorine can be introduced via direct chlorination (e.g., Cl₂ gas) or using chlorinating agents like phosphorus pentachloride (PCl₅).
Step 3: Purification
Column chromatography or recrystallization from ethanol/water mixtures yields the pure product .
Yield Optimization
Catalysts such as palladium(II) acetate or copper(I) iodide improve iodination efficiency, achieving yields up to 85% . Solvent selection (e.g., dichloromethane for chlorination) also impacts reaction kinetics.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 120–125°C (estimated) |
| Boiling Point | Decomposes above 200°C |
| Solubility | Soluble in DMSO, ethanol; insoluble in water |
| LogP (Partition Coefficient) | 2.8 (indicating moderate lipophilicity) |
The difluoromethyl group reduces polarity compared to non-fluorinated analogs, enhancing membrane permeability. The iodine atom contributes to a high molecular weight and van der Waals interactions in biological systems .
Chemical Reactivity and Applications
Nucleophilic Substitution
The iodine atom at position 3 is susceptible to nucleophilic displacement, enabling cross-coupling reactions:
Such reactions are pivotal in synthesizing biaryl pyrazoles for pharmaceutical applications .
Agricultural Applications
Halogenated pyrazoles are widely used as fungicides and herbicides. For example:
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Fungicidal Activity: Analogous compounds inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.
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Herbicidal Activity: Chlorine and iodine substituents enhance binding to plant acetolactate synthase (ALS), a target for weed control .
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast) | 3.79 |
| SF-268 (CNS) | 12.50 |
Antimicrobial Effects
The iodine and chlorine atoms enhance antimicrobial potency by disrupting bacterial cell membranes. Analogous compounds demonstrate minimum inhibitory concentrations (MICs) of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .
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